Nortropinone Hydrochloride

Description

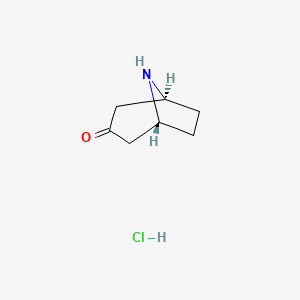

Nortropinone Hydrochloride (CAS 25602-68-0) is a bicyclic organic compound with the molecular formula C₇H₁₁NO·HCl and a molecular weight of 161.63 g/mol . It is a white to off-white crystalline solid, insoluble in water but soluble in methanol, chloroform, and dichloromethane . Structurally, it features an 8-azabicyclo[3.2.1]octan-3-one framework, characterized by a ketone functional group within a bicyclic amine system .

Properties

IUPAC Name |

(1R,5S)-8-azabicyclo[3.2.1]octan-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-6,8H,1-4H2;1H/t5-,6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQWQFWRSDNBPV-KNCHESJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC1N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(=O)C[C@@H]1N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25602-68-0 | |

| Record name | (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Hydrolysis of N-Protected Precursors

A prominent route to nortropinone hydrochloride involves the hydrolysis of N-alkoxycarbonyl-protected precursors under acidic conditions. A Chinese patent (CN101684117A) details a two-step process starting with N-alkoxycarbonyl-nortropinone . The compound undergoes hydrolysis in hydrochloric acid (5–10% concentration) at elevated pressures (4–8 kg/cm²) and temperatures (140–160°C) for 5–6 hours . Post-hydrolysis, the mixture is cooled to -5–10°C, precipitating the crude product, which is recrystallized in ethyl acetate to achieve >99% purity . This method achieves yields of 80–92%, with scalability demonstrated at industrial levels .

Key advantages include minimal byproduct formation and high reproducibility. However, the requirement for pressurized reactors and precise temperature control may limit small-scale applications .

Oxidation of Nortropine Derivatives

This compound can be synthesized via oxidation of nortropine, a secondary alcohol. A study employing pyrimidine as a catalyst oxidizes N-Boc-nortropine to N-Boc-nortropinone, followed by Boc deprotection using hydrochloric acid . The oxidation step utilizes concentrated nitric acid and pyrimidine at 60°C, with cuprous chloride added to quench side reactions . After deprotection, the free amine is treated with HCl to yield the hydrochloride salt.

This method offers modularity for introducing substituents at the nitrogen atom but suffers from moderate yields (50–65%) due to competing over-oxidation . Optimizing catalyst loading and reaction time may improve efficiency.

Catalytic Hydrogenation and Subsequent Acid Treatment

Palladium-catalyzed hydrogenation of 8-substituted nortropan-3-one derivatives provides a pathway to this compound. A patent (WO1999029690A1) describes the reduction of 8-benzyl-nortropan-3-one perchlorate using hydrogen gas and palladium on carbon (Pd/C) at atmospheric pressure . The intermediate is filtered and passed through an anion exchanger before turbulent hydrogenation with Raney nickel . The resulting amine is treated with HCl to form the hydrochloride salt.

This method achieves yields of 70–75% under ambient conditions, making it suitable for large-scale production . However, catalyst costs and the need for specialized equipment (e.g., high-speed stirrers) pose economic challenges .

One-Pot Synthesis Using Acetonedicarboxylic Acid and Amines

Robinson’s tropinone synthesis has been adapted for this compound preparation. A 2020 study reports a one-pot reaction of 2,5-dimethoxy tetrahydrofuran, amines, and acetonedicarboxylic acid in aqueous HCl . The reaction proceeds at room temperature, forming mono- and di-N-substituted nortropinones, which are subsequently converted to hydrochlorides . Yields exceed 85%, attributed to the acidic environment favoring cyclization .

This method excels in simplicity and low energy input but requires stoichiometric amounts of acetonedicarboxylic acid, increasing material costs .

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Nortropinone Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the bicyclic structure, leading to new compounds.

Substitution: The nitrogen atom in the structure allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Pharmaceutical Development

Nortropinone hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals, especially analgesics and anesthetics. Its structural properties enhance the development of pain management options, making it vital for researchers aiming to improve therapeutic efficacy.

Key Applications in Pharmaceuticals

- Synthesis of Analgesics : this compound is utilized in creating compounds that alleviate pain.

- Anesthetic Development : It aids in formulating anesthetic agents that require precise pharmacological characteristics.

Neuroscience Research

In neuroscience, this compound is instrumental in studying neurotransmitter systems. Researchers investigate its effects on cognitive functions and potential treatments for neurological disorders, including Parkinson's disease and other cognitive impairments.

Research Highlights

- Neuropharmacological Studies : The compound is used to explore the interactions within neurotransmitter pathways, contributing to understanding various mental health conditions.

- Potential Treatments : Studies indicate its role in developing therapies targeting cognitive decline and neurodegenerative diseases.

Analytical Chemistry

This compound is employed as a reference standard in chromatography. This application is essential for laboratories to ensure the accuracy and reliability of analytical results.

Analytical Applications

- Chromatography Reference Standard : It helps validate methods and results in various chemical analyses.

- Quality Control : Used in pharmaceutical quality assurance processes to maintain product integrity.

Drug Formulation

The compound's properties make it suitable for developing controlled-release medications. Controlled-release formulations enhance patient compliance by providing sustained therapeutic effects over extended periods.

Formulation Benefits

- Improved Patient Compliance : By reducing the frequency of dosing, patients are more likely to adhere to their medication regimens.

- Sustained Therapeutic Effects : Controlled-release formulations ensure that drug levels remain effective over longer durations.

Biochemical Studies

This compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. This application contributes significantly to understanding biological processes at the molecular level.

Biochemical Applications

- Enzyme Interaction Studies : The compound aids in elucidating mechanisms of enzyme activity and inhibition.

- Metabolic Pathway Investigations : It plays a role in exploring metabolic processes relevant to drug metabolism and pharmacokinetics.

Case Studies and Research Findings

- Biocatalysis Research :

- Neuropharmacology Insights :

- Analytical Method Validation :

Mechanism of Action

The mechanism of action of Nortropinone Hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways and enzyme activities, leading to various effects.

Comparison with Similar Compounds

Nortropine Hydrochloride

Molecular Formula: C₇H₁₃NO·HCl; Molecular Weight: 164.62 g/mol . Key Differences:

- Functional Group: Nortropine lacks the ketone group present in Nortropinone, instead featuring a secondary amine .

- Applications : Used in synthesizing cadmium-based hybrid crystals (e.g., CdCl₂·2.5H₂O complexes) for material science .

- Synthesis Yield: Higher yield (90%) compared to Nortropinone Hydrochloride (85%) under similar conditions .

Trospium Chloride Related Compound B

Molecular Formula: C₂₁H₂₃NO₃·HCl; Structure: Nortropinyl benzilate hydrochloride, a derivative of benzilic acid esterified with nortropine . Key Differences:

Piperidine and Piperazine Derivatives

Examples : Piperidine (C₅H₁₁N), Piperazine (C₄H₁₀N₂).

Key Differences :

- Structure: Monocyclic vs. bicyclic (Nortropinone) frameworks.

- Applications: Widely used as building blocks in drug synthesis (e.g., antihistamines, antipsychotics) but lack the ketone functionality critical to Nortropinone’s reactivity .

Functional and Application-Based Comparison

Role in Drug Discovery

Physicochemical Properties

Market and Industrial Considerations

- This compound: Driven by drug discovery, with North America leading market demand. Toxicity concerns drive research into alternatives .

- Nortriptyline Hydrochloride: Established in the pharmaceutical sector for depression treatment, with stringent purity standards (≥98.5%) .

- Cyclic Amines (e.g., Piperidine) : High demand in agrochemicals and pharmaceuticals due to structural versatility .

Analytical Methods

- HPLC: Used for simultaneous determination of related hydrochlorides (e.g., Nortriptyline and Fluphenazine) in formulations .

- PXRD: Verifies purity in hybrid crystal syntheses involving Nortropinone HCl .

Biological Activity

Nortropinone hydrochloride, a bicyclic compound with the molecular formula and a molecular weight of 161.63 g/mol, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- CAS Number : 25602-68-0

- Molecular Weight : 161.63 g/mol

- Melting Point : 204 °C

- Purity : ≥95% to ≥98% (by titrimetric analysis) .

This compound exhibits a variety of biological activities through multiple mechanisms:

- Neuronal Signaling : It interacts with various receptors involved in neuronal signaling, including adrenergic and serotonin receptors, which are crucial for neurotransmission and modulation of mood .

- Cell Cycle Regulation : The compound has been implicated in apoptosis and cell cycle regulation, influencing cellular proliferation and survival .

- Immunological Effects : this compound shows potential anti-inflammatory properties by modulating immune responses through pathways such as NF-κB and JAK/STAT signaling .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Study 1: Antiviral Activity

A study demonstrated that this compound exhibited significant antiviral activity against several viruses, including HIV and influenza. The compound was shown to inhibit viral replication through interference with viral entry mechanisms .

Case Study 2: Cancer Research

Research has indicated that this compound can induce apoptosis in various cancer cell lines. A specific study found that treatment with the compound led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins, suggesting its potential as an anticancer agent .

Case Study 3: Neuropharmacology

In neuropharmacological studies, this compound was found to modulate serotonin receptors, which are critical for mood regulation. This modulation may provide insights into its use as an antidepressant or anxiolytic agent .

Q & A

Q. What are the key physicochemical properties of Nortropinone Hydrochloride, and how do they influence experimental design?

this compound (CAS 25602-68-0) has a molecular formula of C₇H₁₁NO·HCl and a molecular weight of 161.63 g/mol. Its boiling point is 258.8°C at 760 mmHg, with a flash point of 110.3°C and a vapor pressure of 0.0106 mmHg at 25°C . These properties dictate storage conditions (e.g., 4°C in dry, sealed containers) and handling protocols to prevent degradation. The compound’s solid state and hygroscopic nature require desiccated environments during weighing and preparation .

Q. How should this compound stock solutions be prepared to ensure stability and reproducibility?

Stock solutions are prepared by dissolving 1–10 mg of the compound in solvents like water or methanol, accounting for its solubility limits (e.g., 30 mg/mL in water). Calculations must use the molecular weight (161.63 g/mol) to achieve molarity. Ultrasonication and filtration (0.22 µm filters) are recommended to enhance dissolution and remove particulates. Aliquots should be stored at -20°C to minimize hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) such as nitrile gloves, tightly sealed goggles, and lab coats are mandatory. Work should occur in well-ventilated areas or fume hoods. In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention. Contaminated clothing must be removed and washed before reuse .

Advanced Research Questions

Q. What analytical methods are validated for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used. A C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 2.5) at 1.0 mL/min provides optimal resolution. Method validation includes linearity (R² > 0.999), precision (%RSD < 2%), and recovery (95–105%) . For trace analysis, LC-MS/MS with electrospray ionization (ESI+) offers higher sensitivity (LOQ < 1 ng/mL) .

Q. How can interspecies dose translation for in vivo studies be optimized using this compound?

Dose conversion between species (e.g., mouse to human) employs body surface area (BSA) normalization with Km factors. For example, a mouse dose of 10 mg/kg translates to 0.81 mg/kg in humans using Km values (mouse: 3, human: 37). Adjustments for bioavailability and metabolic differences (e.g., hepatic clearance rates) are critical .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

Synthesis optimization includes strict control of reaction conditions (e.g., HCl gas flow rate during salt formation) and purification via recrystallization in ethanol/water. Purity (>99%) is verified by melting point (204°C) and chromatographic methods. Certified reference materials (CRMs) with Lot-specific COAs ensure consistency .

Q. How does storage temperature impact the long-term stability of this compound?

Accelerated stability studies (25°C/60% RH) show ≤5% degradation over 6 months when stored in amber glass vials with desiccants. At 4°C, degradation is <1% over 12 months. Hydrolysis is the primary degradation pathway, monitored via HPLC tracking of the parent compound and related substances .

Q. What are the challenges in detecting this compound degradation products, and how are they addressed?

Degradation products (e.g., tropinone or chloride adducts) are identified using high-resolution MS and NMR. Forced degradation (acid/base/oxidative stress) studies under ICH guidelines reveal major impurities. Stability-indicating methods must resolve all degradants with baseline separation (resolution >1.5) .

Methodological Notes

-

Dose Conversion Table (Example):

Species Km Factor Equivalent Dose (mg/kg) Mouse 3 10.0 Rat 6 5.0 Human 37 0.81 -

HPLC Parameters (Validation):

- Column: C18, 4.6 × 150 mm, 5 µm

- Mobile Phase: 70:30 Acetonitrile:Phosphate Buffer (pH 2.5)

- Flow Rate: 1.0 mL/min

- Retention Time: 6.2 ± 0.3 min

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.